molecular formula C17H22N2O3S B6196500 4-amino-N,N-diethyl-4'-methoxy-[1,1'-biphenyl]-2-sulfonamide CAS No. 2680533-07-5

4-amino-N,N-diethyl-4'-methoxy-[1,1'-biphenyl]-2-sulfonamide

Cat. No.: B6196500
CAS No.: 2680533-07-5
M. Wt: 334.4
InChI Key:
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Description

4-amino-N,N-diethyl-4’-methoxy-[1,1’-biphenyl]-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a biphenyl structure with an amino group, a methoxy group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-diethyl-4’-methoxy-[1,1’-biphenyl]-2-sulfonamide typically involves multiple steps, starting with the formation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The resulting biphenyl compound is then subjected to further functionalization to introduce the amino, methoxy, and sulfonamide groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-diethyl-4’-methoxy-[1,1’-biphenyl]-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce an amine.

Scientific Research Applications

4-amino-N,N-diethyl-4’-methoxy-[1,1’-biphenyl]-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N,N-diethyl-4’-methoxy-[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N,N-diethyl-4’-methoxy-[1,1’-biphenyl]-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its biphenyl core provides structural rigidity, while the sulfonamide group offers potential antimicrobial properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-N,N-diethyl-4'-methoxy-[1,1'-biphenyl]-2-sulfonamide involves the reaction of 4-methoxy-N,N-diethylbenzenesulfonamide with 4-bromoaniline, followed by reduction of the resulting intermediate with sodium dithionite.", "Starting Materials": [ "4-methoxy-N,N-diethylbenzenesulfonamide", "4-bromoaniline", "Sodium dithionite" ], "Reaction": [ "Step 1: 4-methoxy-N,N-diethylbenzenesulfonamide is reacted with 4-bromoaniline in the presence of a base such as potassium carbonate in DMF to yield the intermediate 4-amino-N,N-diethyl-4'-methoxy-[1,1'-biphenyl]-2-sulfonamide.", "Step 2: The intermediate is then reduced with sodium dithionite in the presence of a base such as sodium hydroxide to yield the final product, 4-amino-N,N-diethyl-4'-methoxy-[1,1'-biphenyl]-2-sulfonamide." ] }

CAS No.

2680533-07-5

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4

Purity

95

Origin of Product

United States

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